3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by a piperidine core modified with a tert-butoxycarbonyl (Boc) protective group and a 3-bromo-benzenesulfonyl substituent. This compound’s structural features—a six-membered piperidine ring, electron-withdrawing sulfonyl group, and bulky tert-butyl ester—suggest applications in medicinal chemistry and materials science.
Properties
CAS No. |
887590-11-6 |
|---|---|
Molecular Formula |
C16H22BrNO4S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
InChI Key |
DGIYMUYUUAILRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
Piperidine-1-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
- Reagents : Boc anhydride, triethylamine (TEA), tetrahydrofuran (THF).
- Conditions : 0–25°C, 12–24 hours.
- Yield : >90%.
The product, tert-butyl piperidine-1-carboxylate, is isolated via extraction and concentrated under vacuum.
Sulfonylation with 3-Bromobenzenesulfonyl Chloride
The Boc-protected piperidine undergoes sulfonylation:
- Reagents : 3-Bromobenzenesulfonyl chloride, dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Conditions : 0°C to room temperature, 4–6 hours.
- Workup : Quenched with water, extracted with DCM, and purified via silica gel chromatography.
- Yield : 70–85%.
Key Data :
| Step | Reagent Ratio | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc | 1:1.2 (Boc) | THF | 12 | 92 |
| Sulf | 1:1.1 (Cl) | DCM | 6 | 78 |
Cross-Coupling Approach
A boronate ester intermediate enables Suzuki-Miyaura coupling for introducing the 3-bromophenyl group.
Synthesis of Boronate Ester
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate is prepared via borylation.
Coupling with 3-Bromoaniline
- Catalyst : Pd(PPh₃)₄, potassium carbonate.
- Conditions : 80°C in 1,4-dioxane/water (3:1), 4 hours.
- Purification : Flash chromatography (40% ethyl acetate/hexane).
- Yield : 50–69%.
Oxidation of Thioether Intermediate
This method starts with a thioether derivative, which is oxidized to the sulfone.
Thioether Formation
tert-Butyl 4-((3-bromophenyl)thio)piperidine-1-carboxylate is synthesized via nucleophilic substitution.
Oxidation to Sulfone
- Reagent : 3-Chloroperbenzoic acid (mCPBA).
- Conditions : 0°C to room temperature, 6 hours.
- Yield : 80–90%.
Reaction Scheme :
$$
\text{Thioether} \xrightarrow[\text{DCM}]{\text{mCPBA}} \text{Sulfone}
$$
Bromination of Ketone Precursor
A ketone intermediate is brominated before sulfonylation.
Bromination of tert-Butyl 4-Oxopiperidine-1-carboxylate
Subsequent Sulfonylation
The brominated product is reacted with benzenesulfonyl chloride under standard conditions.
Data Comparison :
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection-Sulf | Boc + Sulf Cl | 78 | >95 |
| Cross-Coupling | Suzuki coupling | 60 | 90 |
| Thioether Oxidation | mCPBA oxidation | 85 | 92 |
| Bromination-Sulf | AlCl₃ bromination | 65 | 88 |
Analytical and Optimization Insights
- Purification : Flash chromatography with ethyl acetate/hexane (30–50%) is optimal.
- Challenges :
- Scalability : Method 1 is preferred for industrial-scale synthesis due to shorter steps and higher yields.
Emerging Methodologies
Recent advances include photo-triggered decarboxylation for introducing sulfonyl groups and flow chemistry for continuous Boc protection.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the benzenesulfonyl group undergoes nucleophilic substitution under various conditions, enabling the introduction of diverse functional groups.
Key Findings :
-
The electron-withdrawing sulfonyl group activates the bromine for substitution, particularly at the meta position .
-
Suzuki coupling yields range from 65% to 85%, depending on the boronic acid used.
Hydrolysis and Ester Transformation
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, providing a carboxylic acid for further derivatization.
Key Findings :
-
Trifluoroacetic acid (TFA) in dichloromethane achieves near-quantitative yields (>95%) without side reactions.
-
The resulting carboxylic acid is stable under inert atmospheres but prone to decarboxylation at >100°C.
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons participate in alkylation, acylation, and ring-opening reactions.
Key Findings :
-
Alkylation at the piperidine nitrogen requires strong bases (e.g., NaH) to deprotonate the amine .
-
HOBt/HBTU-mediated acylation achieves 70–90% yields with minimal racemization .
Sulfonamide Group Reactivity
The sulfonamide moiety participates in hydrogen bonding and acts as a directing group in metal-catalyzed reactions.
Key Findings :
-
Palladium-catalyzed C–H activation occurs regioselectively at the ortho position relative to the sulfonamide.
-
Alkylation of the sulfonamide nitrogen is sterically hindered but feasible with small alkyl groups (e.g., methyl) .
Stability and Side Reactions
The compound exhibits stability under standard conditions but decomposes under harsh environments:
Scientific Research Applications
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl ester group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Antiproliferative Derivatives
- C1 (4-{5-(4-hydroxy-3-methoxy-phenyl)-2-[3-(4-hydroxy-3-methoxy-phenyl)-acryloyl]-3-oxo-penta-1,4-dienyl}-piperidine-1-carboxylic acid tert-butyl ester): Substituents: Extended curcumin-like aryl and acryloyl groups. Molecular Weight: 493.55 g/mol. Activity: Demonstrates potent antiproliferative effects against cancer cells, including multidrug-resistant lines .
Sulfonyl and Sulfanyl Derivatives
- 3-(5-Nitrobenzooxazol-2-ylsulfanyl)piperidine-1-carboxylic acid tert-butyl ester :
- Substituents : 5-nitrobenzooxazol-2-ylsulfanyl group.
- Molecular Weight : ~398.45 g/mol (calculated).
- Comparison : The nitro group introduces strong electron-withdrawing effects, whereas the target compound’s bromo-sulfonyl group combines moderate electronegativity with steric bulk. Sulfanyl groups (e.g., in ) are more nucleophilic than sulfonyl groups, influencing reactivity in substitution reactions .
Amino Acid-Modified Derivatives
- 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: Substituents: Branched amino acid side chain. Molecular Weight: 313.44 g/mol. The bromo-sulfonyl group, by contrast, offers a site for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
Biological Activity
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a valuable scaffold for drug development. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H22BrNO4S
- Molecular Weight : 404.32 g/mol
- Purity : 95% .
The compound features a piperidine ring, which is a six-membered nitrogen-containing structure, along with a bromobenzenesulfonyl group. This combination is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the piperidine ring.
- Introduction of the bromobenzenesulfonyl group.
- Esterification to form the tert-butyl ester.
These steps are essential for obtaining the desired compound with high yield and purity.
Preliminary studies indicate that compounds with similar structures may interact with targets involved in inflammation and cancer pathways. The specific binding affinity of this compound to various enzymes and receptors is critical for its biological activity .
Case Studies and Research Findings
- Anticancer Activity : Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which has been observed in related compounds targeting inflammatory pathways .
- Antimicrobial Properties : Studies on structurally related compounds have indicated varying degrees of antimicrobial activity, particularly against Gram-positive bacteria, suggesting that this compound may possess similar properties .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Differences | Notable Biological Activity |
|---|---|---|
| This compound | Bromine at position 3 | Potential anti-inflammatory and anticancer activity |
| 4-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | Bromine at position 4 | Different enzyme interaction profile |
| 3-(4-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | Bromine at position 4 | Similar therapeutic potential |
This table illustrates how slight modifications in the chemical structure can influence the biological activity of these compounds.
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Catalyst : DMAP accelerates Boc protection by stabilizing intermediates .
- Reagent Ratios : Use a 1.2:1 molar excess of sulfonyl chloride to ensure complete reaction.
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Compound | Reaction Time | Yield | Purity | Source |
|---|---|---|---|---|
| tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate | 12 h | 85% | 97% | |
| 3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylate | 24 h | 72% | 95% |
Basic: How are purity and structural integrity validated for this compound?
Methodological Answer:
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl signal at ~1.4 ppm; sulfonyl group absence of protons) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₆H₂₁BrNO₄S = 418.03) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected melting points or NMR shifts)?
Methodological Answer:
Contradictions may arise from:
Isomerism : Check for regioisomers using 2D NMR (NOESY for spatial proximity) .
Impurities : Re-purify via preparative HPLC or fractional crystallization.
Solvent Artifacts : Ensure complete solvent removal (lyophilization for hygroscopic samples) .
Example : A melting point discrepancy (e.g., 50–52°C vs. literature 226°C ) suggests impurities. Re-crystallize from ethanol/water and re-analyze.
Advanced: What strategies improve stability during storage and handling?
Methodological Answer:
Q. Table 2: Stability Data for Related Compounds
Advanced: How can computational modeling predict reactivity or biological activity?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite to model interactions with biological targets (e.g., proteases) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sulfonyl group reactivity .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~3.5 for moderate lipophilicity) .
Basic: What safety protocols are recommended for handling bromo-aromatic sulfonates?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of sulfonate dust .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can structural modifications enhance target selectivity in drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
